molecular formula C4H8ClN3S B6302006 5-Methyl-2,4-thiazolediamine hydrochloride CAS No. 1195276-87-9

5-Methyl-2,4-thiazolediamine hydrochloride

Cat. No.: B6302006
CAS No.: 1195276-87-9
M. Wt: 165.65 g/mol
InChI Key: IDKVZVKHKIWMEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2,4-thiazolediamine hydrochloride is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, organic synthesis, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,4-thiazolediamine hydrochloride typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a thiazolidine intermediate, which is then converted to the desired product by further reaction with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound often employs multicomponent reactions, click chemistry, and green chemistry approaches to enhance yield, selectivity, and purity. These methods also aim to improve the pharmacokinetic properties of the compound and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,4-thiazolediamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-Methyl-2,4-thiazolediamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2,4-thiazolediamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its biological activity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can lead to the inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine: A five-membered heterocycle containing sulfur and nitrogen, similar to 5-Methyl-2,4-thiazolediamine hydrochloride.

    Thiazole: Another sulfur- and nitrogen-containing heterocycle with diverse biological activities.

    Thiadiazole: A heterocyclic compound with a similar structure but containing an additional nitrogen atom.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

5-methyl-1,3-thiazole-2,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S.ClH/c1-2-3(5)7-4(6)8-2;/h5H2,1H3,(H2,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKVZVKHKIWMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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